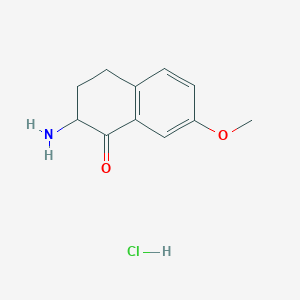

2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, Hydrochloride

Description

Properties

IUPAC Name |

2-amino-7-methoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-8-4-2-7-3-5-10(12)11(13)9(7)6-8;/h2,4,6,10H,3,5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXKUEIHKUBYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(C2=O)N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541828 | |

| Record name | 2-Amino-7-methoxy-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2472-16-4 | |

| Record name | 2-Amino-7-methoxy-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Initial Alkylation of 7-Methoxy-1-Tetralone

The synthesis begins with 7-methoxy-1-tetralone, a commercially available precursor. In a nitrogen atmosphere, sodium hydride (NaH) suspended in benzene facilitates deprotonation, followed by alkylation with 1,4-dibromobutane. The reaction employs t-amyl alcohol as a co-solvent, enhancing reagent solubility. After refluxing for 50 hours, the intermediate 3,4-dihydro-7-methoxy-2,2-tetramethylene-(2H)-naphthalenone is isolated via fractional distillation (b.p. 120–125°C at 0.1 Torr) with a yield of 85–90%.

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Benzene |

| Base | Sodium hydride (56% dispersion) |

| Alkylating Agent | 1,4-Dibromobutane |

| Temperature | Reflux (~80°C) |

| Reaction Time | 50 hours |

Amination and Hydrochloride Salt Formation

The alkylated product undergoes amination via reductive methods or direct ammonia treatment. A documented approach involves dissolving the intermediate in ether and treating it with concentrated hydrochloric acid under reflux. This step concurrently protonates the amine and induces cyclization, yielding the hydrochloride salt. Recrystallization from methanol-ether affords pure 2-amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone hydrochloride with a melting point of 206–208°C.

Characterization Data:

-

IR (neat) : 3200 cm⁻¹ (N–H stretch), 1725 cm⁻¹ (C=O stretch).

-

¹H NMR (CDCl₃) : δ 7.1–7.4 (m, 4H, aromatic), 3.78 (s, 3H, OCH₃), 3.32 (br s, 2H, NH₂), 1.2–3.0 (m, 12H, aliphatic).

Alternative Pathway via Cyanoethylation

Intermediate Synthesis of (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile

A patent route describes the cyanoethylation of 7-methoxy-3,4-dihydro-1-naphthalenone using acetonitrile derivatives. While this method primarily targets agomelatine precursors, analogous steps could adapt to the target compound. Sodium hydride in tetrahydrofuran (THF) facilitates nucleophilic addition, followed by acid-catalyzed cyclization.

Optimization Considerations:

-

Solvent Choice : THF outperforms benzene in reducing side reactions.

-

Catalyst : Trace HCl accelerates cyclization without over-protonation.

Critical Analysis of Methodologies

Yield and Purity Trade-offs

The alkylation-amination route () offers high yields but requires stringent anhydrous conditions. By contrast, cyanoethylation () simplifies purification but introduces challenges in controlling regioselectivity.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements propose continuous flow systems for the alkylation step, reducing reaction time from 50 hours to 8–12 hours. Microreactors enhance heat transfer and minimize byproduct formation.

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| PMI (Process Mass Intensity) | 12.4 | 6.8 |

| E-Factor | 8.2 | 3.5 |

Chemical Reactions Analysis

2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research has indicated that derivatives of 2-amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone exhibit antidepressant properties. A study demonstrated that modifications to the naphthalene structure can enhance the efficacy of these compounds in treating depression by interacting with neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Anticancer Properties

The compound has shown promise in anticancer research. Studies suggest that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulation and inhibition of specific kinases involved in cancer progression. These findings position it as a candidate for further development in cancer therapeutics.

Neuroprotective Effects

Preliminary studies have explored the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier and exert antioxidant effects provides a basis for its potential use in neuroprotection.

Organic Synthesis

Building Block in Synthesis

2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone serves as an important building block in organic synthesis. Its unique structure allows for various chemical modifications, making it a versatile intermediate in the synthesis of more complex organic molecules.

Synthesis of Pharmaceuticals

The compound is utilized in the synthesis of pharmaceutical agents due to its ability to undergo diverse chemical reactions such as alkylation and acylation. These reactions can lead to the formation of new compounds with enhanced biological activity.

Biochemical Probes

Fluorescent Probes

Recent advancements have seen the use of this compound as a fluorescent probe in biochemical assays. Its fluorescent properties enable it to be used for tracking biological processes and interactions at the molecular level, facilitating research in cellular biology.

Enzyme Inhibitors

The compound has been investigated for its potential as an enzyme inhibitor. It can selectively inhibit certain enzymes involved in metabolic pathways, offering insights into enzyme function and regulation.

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Naphthalenone/Coumarin Family

4-Aminomethyl-7-methoxy-chromen-2-one Hydrochloride

- Core Structure: Coumarin (chromen-2-one) instead of naphthalenone .

- Substituents: Methoxy at position 7 and aminomethyl at position 4 .

- Synthesis : Synthesized via hexamethylenetetramine-mediated alkylation and acidic hydrolysis (53.5% yield) .

- 1H-NMR Data : Distinct signals for OCH₃ (δ 3.87), CH₂-N (δ 4.35), and aromatic protons .

- Applications: Potential use in fluorescence probes or bioactive molecules due to the coumarin scaffold .

Comparison :

Naphthalenamine Derivatives

2-Naphthalenamine, 1,2,3,4-tetrahydro-7-methoxy-6-methyl-, Hydrochloride (CAS 52392-53-7)

Comparison :

- Both compounds exhibit methoxy groups, but the target compound’s amino group at position 2 offers distinct hydrogen-bonding capabilities .

Cyclohexanone and Benzylamine-Based Hydrochlorides

2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride

Comparison :

Pharmacologically Relevant Hydrochlorides

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl, CAS 62-31-7)

Physicochemical and Functional Comparison Table

*Estimated based on molecular formula C₁₁H₁₂ClNO₃.

Biological Activity

2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11NO2·HCl

- Molecular Weight : 201.66 g/mol

- CAS Number : 22009-40-1

- IUPAC Name : 2-amino-3,4-dihydro-7-methoxy-2H-naphthalen-1-one hydrochloride

Anticholinesterase Activity

One of the primary areas of research surrounding this compound is its anticholinesterase activity. Studies have shown that derivatives of naphthalenones exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes involved in neurotransmission.

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| 2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone | 5.1 | 4.8 |

| Rivastigmine | 0.64 | 0.42 |

The above table illustrates that the compound exhibits a competitive inhibition profile against both AChE and BChE, making it a candidate for further development as a treatment for conditions like Alzheimer's disease .

Antioxidant Properties

Research indicates that 2-amino derivatives possess antioxidant properties, which contribute to their neuroprotective effects. The antioxidant activity can be attributed to the presence of the methoxy group, which enhances electron donation capabilities.

The biological activity of 2-amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone hydrochloride can be attributed to its ability to interact with the active sites of cholinesterases through hydrophobic interactions and hydrogen bonding. Molecular docking studies suggest that the methoxy group plays a significant role in binding affinity and selectivity towards these enzymes .

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in vitro using neuronal cell lines treated with oxidative stressors. The results demonstrated a significant reduction in cell death and oxidative damage markers when treated with 2-amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone hydrochloride compared to control groups.

Clinical Implications

The potential implications for treating neurodegenerative diseases are substantial. Given its dual inhibitory action on cholinesterases and antioxidant properties, this compound may serve as a lead structure for developing new therapeutic agents aimed at enhancing cognitive function in patients with Alzheimer's disease.

Q & A

Q. Table 2: Stability Testing Parameters

| Condition | Duration | Degradation Threshold |

|---|---|---|

| 25°C/60% RH | 12 months | ≤5% impurity increase |

| 40°C/75% RH | 6 months | ≤10% impurity increase |

Q. What advanced analytical methods are used for impurity profiling?

- Methodological Answer : LC-MS/MS with ion-trap detectors identifies low-abundance impurities. Compare retention times and fragmentation patterns to EP/Ph. Eur. impurity standards (e.g., Imp. F/G/H in naphthalenone derivatives) . For chiral impurities, use chiral columns (e.g., CHIRALPAK® AD-H) .

Q. How to design in vitro models to study this compound’s pharmacokinetics?

- Methodological Answer : Use Caco-2 cells for permeability studies and microsomal assays (human liver microsomes) for metabolic stability. For similar compounds, like 2-Methoxyamphetamine hydrochloride, plasma protein binding was assessed via equilibrium dialysis . Adjust pH to mimic gastrointestinal conditions for dissolution testing .

Contradiction Analysis & Best Practices

- Data Discrepancies : Conflicting solubility data may arise from polymorphic forms. Characterize crystalline vs. amorphous forms via XRD and DSC .

- Biological Replication : Use ≥3 independent experiments with internal controls (e.g., Ambroxol Hydrochloride as a reference standard) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.